![molecular formula C14H14IN B13794772 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine CAS No. 2787-08-8](/img/structure/B13794772.png)
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with styrene in the presence of a palladium catalyst under Heck coupling conditions. The reaction typically requires a base such as triethylamine and is conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar Heck coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl-substituted pyridines.
Substitution: Halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylethenylpyridine: Lacks the methyl group at the 1-position.
1-methyl-2-phenylethylpyridine: Features a phenylethyl group instead of a phenylethenyl group.
2-styrylpyridine: Another name for 2-phenylethenylpyridine.
Uniqueness
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine is unique due to the presence of both a methyl group and a phenylethenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2787-08-8 |
|---|---|
Molekularformel |
C14H14IN |
Molekulargewicht |
323.17 g/mol |
IUPAC-Name |
1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C14H14N.HI/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13;/h2-12H,1H3;1H/q+1;/p-1/b11-10+; |
InChI-Schlüssel |
SBVSJILKYJKCMX-ASTDGNLGSA-M |
Isomerische SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2.[I-] |
Kanonische SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


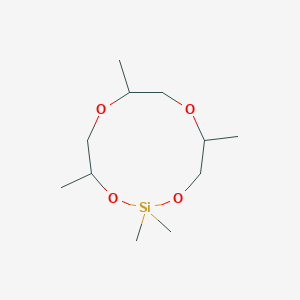
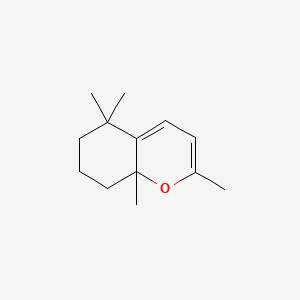
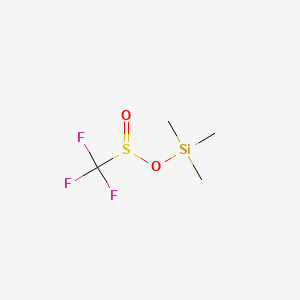

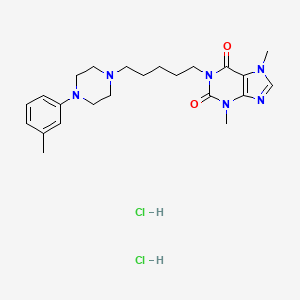

![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
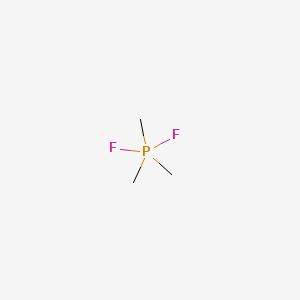
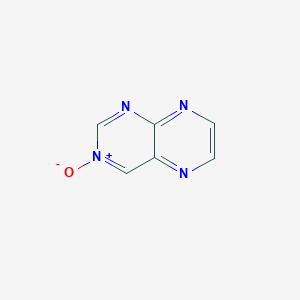


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)

